

4,6-Dichloropyrimidin-2(1h)-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4,6-Dichloropyrimidin-2(1h)-one

Cat. No.: B3024660

[Get Quote](#)

An In-depth Technical Guide to 4,6-Dichloropyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of **4,6-Dichloropyrimidin-2(1H)-one** (CAS Number: 6297-80-9), a key heterocyclic compound with emerging significance in pharmaceutical research and development. As a Senior Application Scientist, my objective is to present not just the fundamental properties of this molecule but to delve into the causality behind its synthesis, its reactivity, and its critical role as a reference standard and impurity in drug manufacturing. This guide is structured to provide both a robust theoretical framework and practical insights for scientists working in organic synthesis and medicinal chemistry.

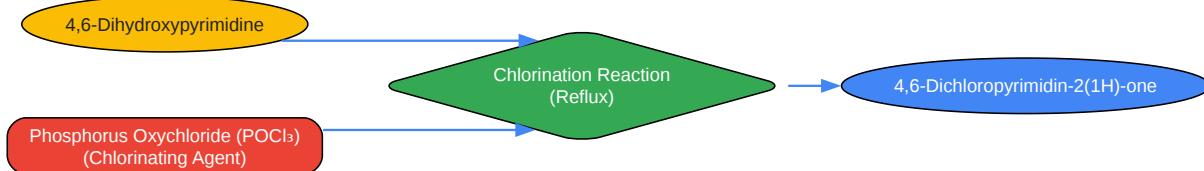
Core Compound Identification and Properties

4,6-Dichloropyrimidin-2(1H)-one, also known by its tautomeric name 4,6-dichloro-2-hydroxypyrimidine, is a dichlorinated pyrimidine derivative. The presence of two reactive chlorine atoms and a hydroxyl/oxo group makes it a versatile intermediate in organic synthesis.

Chemical Identity

Identifier	Value
CAS Number	6297-80-9 [1] [2]
Molecular Formula	C ₄ H ₂ Cl ₂ N ₂ O [1] [2]
Molecular Weight	164.97 g/mol [3]
IUPAC Name	4,6-dichloro-1H-pyrimidin-2-one [3]
Synonyms	4,6-Dichloropyrimidin-2-ol, 4,6-dichloro-2-hydroxypyrimidine [1] [2] [3]
InChI Key	YFUDLRFOGLVNNA-UHFFFAOYSA-N

Physicochemical Properties


Property	Value	Source
Physical Form	Solid	
Purity	≥95% (typical)	
Storage Temperature	2-8°C, under inert atmosphere	

Synthesis and Mechanism

While specific literature detailing a high-yield, optimized synthesis of **4,6-Dichloropyrimidin-2(1H)-one** is not abundant, a plausible and commonly employed synthetic route for analogous chlorinated pyrimidines involves the chlorination of a dihydroxypyrimidine precursor. The most logical starting material is 4,6-dihydroxypyrimidine (barbituric acid analogues).

Proposed Synthetic Pathway

A general and established method for the chlorination of hydroxypyrimidines is the use of phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst.[\[4\]](#)[\[5\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4,6-Dichloropyrimidin-2(1H)-one**.

General Experimental Protocol (Representative)

Disclaimer: This is a generalized protocol based on the synthesis of similar chlorinated pyrimidines and should be optimized for safety and yield.

- Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 4,6-dihydroxypyrimidine.
- Reagent Addition: An excess of phosphorus oxychloride (POCl_3) is carefully added to the flask. A tertiary amine, such as N,N-diisopropylethylamine, can be added to scavenge the HCl generated during the reaction.^[6]
- Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, the excess POCl_3 is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
- Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Reactivity and Applications in Medicinal Chemistry

The chemical reactivity of **4,6-Dichloropyrimidin-2(1H)-one** is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). This makes the compound a valuable scaffold for the synthesis of more complex molecules.

Nucleophilic Substitution

The chlorine atoms at the 4 and 6 positions can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse functional groups, a key strategy in the construction of libraries of compounds for drug discovery.

Role as a Pharmaceutical Reference Standard and Impurity

A significant application of **4,6-Dichloropyrimidin-2(1H)-one** is in the pharmaceutical industry, particularly in the context of the anti-diabetic drug Alogliptin and the anticancer drug Fluorouracil.

- **Alogliptin Impurity:** It has been identified as "Alogliptin Impurity 39," highlighting its importance in the quality control and purity analysis of this drug.^[7] The presence of impurities in active pharmaceutical ingredients (APIs) is strictly regulated, and having access to pure reference standards of these impurities is crucial for analytical method development and validation.^[8]
- **Fluorouracil Reference Standard:** This compound is also used as a pharmaceutical reference standard in relation to Fluorouracil, a widely used chemotherapy drug.^[2] This underscores its role in ensuring the quality and consistency of pharmaceutical products.

Safety and Handling

4,6-Dichloropyrimidin-2(1H)-one is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification

Hazard Statement	Description
H302	Harmful if swallowed.
H315	Causes skin irritation.
H319	Causes serious eye irritation.
H335	May cause respiratory irritation.

The compound is associated with the GHS07 pictogram (exclamation mark).

Recommended Handling Procedures

- Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.[9]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.
 - Skin Protection: Wear impervious gloves and a lab coat.
 - Respiratory Protection: If dust is generated, a NIOSH-approved respirator should be used.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

Spectroscopic Characterization

While a comprehensive public database of the spectra for **4,6-Dichloropyrimidin-2(1H)-one** is not readily available, suppliers of this compound typically provide a Certificate of Analysis with characterization data, which may include:

- ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and purity.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): To assess purity.
- Infrared Spectroscopy (IR): To identify functional groups.

- Thermogravimetric Analysis (TGA): To determine thermal stability.[1]

Conclusion

4,6-Dichloropyrimidin-2(1H)-one is a valuable, albeit less documented, heterocyclic building block with significant potential in organic synthesis and a demonstrated importance in the pharmaceutical industry. Its utility as a reference standard for quality control of established drugs like Alogliptin and Fluorouracil underscores the critical need for a thorough understanding of its properties. While detailed synthetic and reactivity studies are not as prevalent as for its analogue, 4,6-dichloropyrimidine, the foundational principles of pyrimidine chemistry provide a solid basis for its application in research and development. It is my hope that this guide will serve as a valuable resource for scientists and researchers, enabling them to safely and effectively utilize this compound in their endeavors to advance the field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. 4,6-Dichloro-2-hydroxypyrimidine - SRIRAMCHEM [sriramchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody - Google Patents [patents.google.com]
- 6. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 7. 4,6-Dichloropyrimidine | 1193-21-1 [chemicalbook.com]
- 8. bocsci.com [bocsci.com]
- 9. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [4,6-Dichloropyrimidin-2(1h)-one CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3024660#4-6-dichloropyrimidin-2-1h-one-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b3024660#4-6-dichloropyrimidin-2-1h-one-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com